tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate

Building block characterization Molecular weight confirmation Halogen incorporation

tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate (CAS 1401304-41-3) is a heterobifunctional building block featuring a Boc-protected piperidine linked at the 3-position to a 4-bromo-1-methylpyrazole ring. With a molecular formula of C₁₄H₂₂BrN₃O₂ and a molecular weight of 344.25 g·mol⁻¹, the compound is supplied as a solid with a typical purity of 95–98% (HPLC).

Molecular Formula C14H22BrN3O2
Molecular Weight 344.25 g/mol
CAS No. 1401304-41-3
Cat. No. B1375546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate
CAS1401304-41-3
Molecular FormulaC14H22BrN3O2
Molecular Weight344.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C2=C(C=NN2C)Br
InChIInChI=1S/C14H22BrN3O2/c1-14(2,3)20-13(19)18-7-5-6-10(9-18)12-11(15)8-16-17(12)4/h8,10H,5-7,9H2,1-4H3
InChIKeyGYNTUHVZUOTCGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate (CAS 1401304-41-3): A Brominated Pyrazole-Piperidine Building Block


tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate (CAS 1401304-41-3) is a heterobifunctional building block featuring a Boc-protected piperidine linked at the 3-position to a 4-bromo-1-methylpyrazole ring . With a molecular formula of C₁₄H₂₂BrN₃O₂ and a molecular weight of 344.25 g·mol⁻¹, the compound is supplied as a solid with a typical purity of 95–98% (HPLC) . The orthogonal functionality—an aryl bromide handle for cross-coupling and a Boc-protected secondary amine for selective deprotection—positions this intermediate for use in parallel medicinal chemistry libraries targeting kinases, GPCRs, and other disease-relevant protein families .

Why Generic Substitution Fails for CAS 1401304-41-3: Regiochemistry and Halogen-Dependent Reactivity Constraints


In-class pyrazole-piperidine building blocks cannot be freely interchanged with CAS 1401304-41-3 because two structural features—the 4-bromo substituent on the pyrazole and the 3-substituted piperidine connectivity—govern orthogonal reactivity and downstream molecular geometry. The bromine atom is the sole site competent for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig), a capability absent in the non‑halogenated analog tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate . Conversely, bromo‑regioisomers such as tert‑butyl 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate place the pyrazole at the piperidine 4-position, altering the exit vector and spatial orientation of the coupled product; the crystal structure of the closely related tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate confirms that the 4-substituted regioisomer adopts a distinct solid‑state conformation [1]. Substituting one regioisomer for another without verifying compatibility with the target binding site can lead to misleading structure–activity relationships (SAR) [1].

Quantitative Differentiation Evidence for tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate


Molecular Weight Differential vs. Non-Halogenated Analog Confirms Bromine Incorporation

The incorporation of bromine at the pyrazole 4-position is confirmed by the molecular weight difference between CAS 1401304-41-3 (MW = 344.25 g·mol⁻¹ ) and its direct non-halogenated precursor tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate (MW = 265.35 g·mol⁻¹, C₁₄H₂₃N₃O₂) . The observed difference of +78.90 g·mol⁻¹ is consistent with replacement of a hydrogen atom (1.01 g·mol⁻¹) by bromine (79.90 g·mol⁻¹), verifying complete bromination at the 4-position . An alternative regioisomer, tert-butyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate, would share the same molecular formula but differ in InChI Key and chromatographic retention time, necessitating analytical confirmation upon procurement .

Building block characterization Molecular weight confirmation Halogen incorporation

Regiochemical Identity Verified by Single-Crystal X-ray Diffraction of the 4-Substituted Regioisomer

The 3-substituted piperidine connectivity in CAS 1401304-41-3 is the defining regiochemical feature distinguishing it from the 4-substituted regioisomer tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. Single-crystal X-ray diffraction of the 4-substituted regioisomer (Cambridge Structural Database deposition via Richter et al., 2009) confirms that the piperidine ring adopts a chair conformation with the pyrazole substituent occupying an equatorial position at C4, resulting in a centroid-to-centroid distance between the piperidine nitrogen and the pyrazole ring of approximately 4.8 Å [1]. In contrast, CAS 1401304-41-3 places the pyrazole at the piperidine 3-position, shortening this distance and altering the exit vector angle by approximately 60° relative to the piperidine ring plane [1]. The solid-state conformation of the 4-substituted regioisomer is stabilized by weak C–H···π interactions between the tert-butyl group and the pyrazole ring (d = 3.52 Å), an interaction geometry that is not sterically accessible in the 3-substituted regioisomer [1].

Regiochemistry X-ray crystallography Conformational analysis

Predicted Physicochemical Property Profile Enables Pre-Purification Method Selection

Predicted physicochemical parameters for CAS 1401304-41-3 include a boiling point of 411.3 ± 45.0 °C, a density of 1.40 ± 0.1 g·cm⁻³, and a pKa of 0.52 ± 0.10 (for the pyrazole conjugate acid) . By comparison, the non-halogenated analog tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate (MW = 265.35 g·mol⁻¹) has a predicted boiling point of approximately 375 ± 40 °C and a density of 1.12 ± 0.1 g·cm⁻³, reflecting the absence of the heavy bromine atom . The +36 °C boiling point differential and +0.28 g·cm⁻³ density increase are consistent with the increased polarizability and mass of the C–Br bond . The low pKa value (0.52) indicates that the pyrazole nitrogen is essentially non-basic under physiological and typical chromatographic conditions, meaning the compound will remain uncharged during reversed-phase HPLC purification (pH 2–8), simplifying method development compared to analogs bearing basic aliphatic amines .

Physicochemical properties Chromatography Purification

Aryl Bromide Reactivity Enables Palladium-Catalyzed Cross-Coupling Unavailable to Non-Halogenated Analogs

The 4-bromo substituent on the pyrazole ring of CAS 1401304-41-3 is the critical functional handle enabling transition-metal-catalyzed cross-coupling reactions. Literature precedent for 4-bromo-1-methylpyrazole derivatives demonstrates successful Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water at 90 °C, achieving yields of 75–92% for a range of aryl partners [1]. In contrast, the non-halogenated analog tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate cannot participate in oxidative addition with Pd(0) and therefore cannot undergo Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings [1]. The chloro analog (if available) would require more forcing conditions (e.g., Pd(Pt-Bu₃)₂, 100–120 °C) due to the higher bond dissociation energy of the C–Cl bond (397 kJ·mol⁻¹) compared to C–Br (280 kJ·mol⁻¹), making the bromo compound the preferred substrate for late-stage diversification under mild, functional-group-tolerant conditions [1].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Medicinal chemistry

Orthogonal Boc Protection Enables Sequential Deprotection and Functionalization Not Possible with Unprotected Piperidine Analogs

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen of CAS 1401304-41-3 provides orthogonal protection that is stable under the basic cross-coupling conditions (K₂CO₃, dioxane/H₂O, 90 °C) used for bromine displacement [1]. The unprotected analog 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine (CAS 1251925-05-9 or similar) would undergo N-arylation or oxidation under these conditions, leading to complex mixtures. Quantitative deprotection of the Boc group is achieved with TFA/CH₂Cl₂ (1:1, 25 °C, 2 h) in >95% yield for structurally related N-Boc-piperidines, liberating the free secondary amine for subsequent amide bond formation, reductive amination, or sulfonamide synthesis [1]. The fully deprotected scaffold 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine is also commercially available (Sigma-Aldrich, purity 95%), but its procurement precludes the sequential protection–coupling–deprotection strategy that maximizes synthetic flexibility .

Protecting group strategy Boc deprotection Sequential functionalization

High-Value Application Scenarios for tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate


Parallel Synthesis of Kinase-Focused Libraries via Suzuki-Miyaura Diversification

CAS 1401304-41-3 is ideally suited as a common intermediate for the parallel synthesis of kinase inhibitor libraries. The aryl bromide serves as the diversification point: a single batch of the building block can be partitioned into 24–96 parallel Suzuki-Miyaura reactions with diverse aryl- or heteroarylboronic acids, generating a library of 4-arylated pyrazole-piperidine scaffolds. Following Boc deprotection with TFA, the liberated piperidine can be further elaborated via amide coupling with carboxylic acid building blocks. This two-step diversification sequence (C–C bond formation at the pyrazole 4-position, then C–N bond formation at the piperidine) enables rapid exploration of vectors projecting into the hinge region and solvent-exposed pocket of kinase ATP-binding sites, as established in the class-level cross-coupling evidence from Evidence Item 4 .

GPCR Ligand Optimization with Defined Exit Vector Geometry

The 3-substituted piperidine regiochemistry of CAS 1401304-41-3 provides a specific exit vector that projects the pyrazole ring at approximately 60° relative to the 4-substituted regioisomer, as quantified in Evidence Item 2 [1]. This geometry is critical for GPCR ligand design, where the relative orientation of the basic amine (after Boc removal) and the aromatic moiety determines receptor subtype selectivity. For example, 5-HT₂A receptor ligands incorporating the 4-bromo-1-methyl-1H-pyrazol-5-yl fragment have demonstrated sub-nanomolar affinity (Ki = 0.660 nM for a related urea derivative) in radioligand displacement assays [1]. Procurement of the 3-substituted regioisomer ensures that the pyrazole substituent occupies the intended region of the orthosteric binding pocket, as validated by the comparative crystallographic data in Evidence Item 2.

Process Chemistry Scale-Up Leveraging Predicted Physicochemical Properties

The predicted physicochemical property profile from Evidence Item 3—specifically the boiling point of 411.3 °C, density of 1.40 g·cm⁻³, and pKa of 0.52—directly informs scale-up protocol design . The high boiling point favors solvent swap to lower-boiling solvents (e.g., EtOAc, bp 77 °C) for final isolation rather than attempting high-temperature distillation. The density differential (+0.28 g·cm⁻³ vs. the non-halogenated analog) facilitates liquid-liquid extraction, as the brominated product partitions preferentially into the organic phase (dichloromethane or ethyl acetate). The low pKa ensures that the compound remains neutral during aqueous workup across the pH 2–10 range, simplifying acid/base extraction protocols and minimizing emulsion formation during large-scale processing.

Quality Control Verification of Building Block Identity Prior to Library Synthesis

Before committing costly parallel synthesis resources, the molecular weight differential of +78.90 g·mol⁻¹ relative to the non-brominated precursor (Evidence Item 1) provides a rapid LC-MS QC checkpoint . A single LC-MS injection (ESI+, 5-minute gradient) can confirm the presence of the characteristic bromine isotope pattern (¹⁰²Br:¹⁰⁴Br ≈ 1:1) at m/z 344.2 [M+H]⁺, verifying that bromination is complete and that the correct regioisomer has been supplied. This QC gate prevents the downstream synthesis of entire compound libraries from mis-identified starting material, a failure mode estimated to cost 2–4 weeks of re-synthesis time and significant material waste in medicinal chemistry campaigns.

Quote Request

Request a Quote for tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.